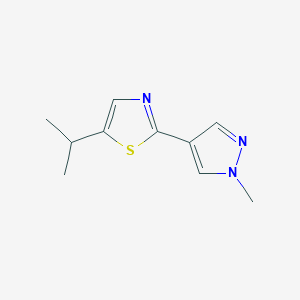![molecular formula C17H27NO3 B6631527 3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid, commonly known as AICA ribonucleotide or Acadesine, is a nucleotide analogue that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
AICA ribonucleotide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. This mechanism of action has been shown to have a wide range of effects on various physiological and biochemical processes, making AICA ribonucleotide a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
AICA ribonucleotide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, AICA ribonucleotide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using AICA ribonucleotide in lab experiments is its well-established synthesis method. Additionally, its mechanism of action has been extensively studied, making it a well-understood compound. However, one limitation of using AICA ribonucleotide in lab experiments is its potential toxicity. High doses of AICA ribonucleotide have been shown to have toxic effects on cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of AICA ribonucleotide. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the potential therapeutic applications of AICA ribonucleotide. This includes studying its effects on various diseases and exploring potential combination therapies. Finally, more research is needed to fully understand the potential toxicity of AICA ribonucleotide and to develop strategies to mitigate this toxicity.
合成方法
The synthesis of AICA ribonucleotide involves the reaction between 1-adamantylamine and 2-methyl-3-oxobutanoic acid. The resulting product is then treated with sodium borohydride and acetic anhydride to yield AICA ribonucleotide. This synthesis method has been well-established and has been used in numerous studies to produce AICA ribonucleotide.
科学研究应用
AICA ribonucleotide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the treatment of various diseases. Some of the diseases that AICA ribonucleotide has been studied for include diabetes, cancer, and neurodegenerative diseases.
属性
IUPAC Name |
3-[[2-(1-adamantyl)acetyl]amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10(16(20)21)11(2)18-15(19)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKZHAFGQARFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
